REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][N:4]([C:7]([CH2:9][C:10]#[N:11])=[O:8])[CH2:3][CH2:2]1.Br[CH2:13][CH3:14].[CH2:15]([Li])[CH2:16]CC.CCCCCC>C1COCC1>[CH2:15]([C:9]([C:7]([N:4]1[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1)=[O:8])([CH2:13][CH3:14])[C:10]#[N:11])[CH3:16]
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Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C1CCN(CC1)C(=O)CC#N
|
Name
|
|
Quantity
|
3.73 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
13.75 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 0.92 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(C#N)(CC)C(=O)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |